molecular formula C8H13BrN4O B455831 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide CAS No. 512809-18-6

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide

Cat. No.: B455831
CAS No.: 512809-18-6
M. Wt: 261.12g/mol
InChI Key: AUVRVCHPAVPNPM-UHFFFAOYSA-N
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Description

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide is a pyrazole-based hydrazide derivative characterized by a bromo substituent at the 4-position and methyl groups at the 3- and 5-positions of the pyrazole ring. The propanohydrazide chain (-CH₂CH₂CONHNH₂) extends from the pyrazole nitrogen, conferring unique physicochemical and biological properties. This compound is synthesized via condensation reactions involving hydrazides and carbonyl precursors, often under acidic or catalytic conditions . Its structural features, including the electron-withdrawing bromo group and hydrazide functionality, make it a candidate for applications in medicinal chemistry, particularly in antioxidant and antimicrobial studies .

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN4O/c1-5-8(9)6(2)13(12-5)4-3-7(14)11-10/h3-4,10H2,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVRVCHPAVPNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NN)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188563
Record name 4-Bromo-3,5-dimethyl-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-18-6
Record name 4-Bromo-3,5-dimethyl-1H-pyrazole-1-propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,5-dimethyl-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 4-Bromo-3,5-dimethylpyrazole Intermediate

The pyrazole ring is synthesized via cyclocondensation of acetylacetone derivatives with hydrazine. Bromination at the 4-position is achieved using molecular bromine (Br₂) in acetic acid under reflux conditions (80–90°C, 6–8 hours), yielding 4-bromo-3,5-dimethyl-1H-pyrazole with >85% purity. Alternative brominating agents such as N-bromosuccinimide (NBS) have been explored but show reduced selectivity for the 4-position.

Alkylation with Propanoyl Chloride

The alkylation step attaches the propanoyl moiety to the pyrazole nitrogen. Using anhydrous dimethylformamide (DMF) as a solvent and sodium hydride (NaH) as a base, 4-bromo-3,5-dimethylpyrazole reacts with propanoyl chloride at 0–5°C for 2 hours, followed by gradual warming to room temperature. This method achieves 70–75% conversion to the intermediate ester, 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate.

Hydrazide Formation via Hydrazine Substitution

The final step involves substituting the ester group with hydrazine. Refluxing the ester intermediate with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol (80°C, 4–6 hours) produces the target hydrazide. Purification via recrystallization from aqueous ethanol yields 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide with 65–70% overall yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterAlkylation StepHydrazide Formation
Optimal SolventAnhydrous DMFEthanol
Temperature Range0°C → 25°C80°C (reflux)
Reaction Time2–3 hours4–6 hours
Catalytic AdditiveNaH (1.2 equiv)None

Higher temperatures during alkylation lead to side reactions such as N-oxide formation, while prolonged reflux in hydrazide synthesis risks decomposition. Ethanol is preferred over methanol due to its superior solubility for hydrazine hydrate.

Yield Improvement Strategies

  • Alkylation: Using a 10% molar excess of propanoyl chloride improves conversion rates by mitigating moisture sensitivity.

  • Hydrazide Purification: Sequential washing with cold diethyl ether removes unreacted hydrazine, enhancing product purity to >95%.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

  • δ 2.23 (s, 6H, CH₃ groups)

  • δ 3.51 (t, 2H, J = 7.4 Hz, CH₂ adjacent to pyrazole)

  • δ 4.18 (br s, 2H, NH₂ hydrazide)

  • δ 8.02 (s, 1H, pyrazole C-H)

Mass Spectrometry (MALDI-TOF):

  • Observed m/z: 261.12 [M + H]+ (theoretical: 261.12 g/mol)

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity ≥98% for pharmaceutical-grade material.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Classical AlkylationHigh selectivity for N-alkylationRequires strict anhydrous conditions70–75
Microwave-AssistedReduced reaction time (30 minutes)Specialized equipment needed68–72
Solid-Phase SynthesisSimplified purificationLimited scalability60–65

Microwave-assisted synthesis, while faster, shows marginal yield improvements over classical methods. Solid-phase approaches remain experimental but offer potential for automated synthesis.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Hydrazine Source: Hydrazine hydrate (NH₂NH₂·H₂O) is preferred over anhydrous hydrazine due to lower cost and safer handling.

  • Solvent Recovery: Ethanol distillation and reuse reduce production costs by 15–20%.

Waste Management

Brominated byproducts require treatment with sodium thiosulfate to neutralize residual bromide ions before disposal.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring can influence its binding affinity and specificity towards these targets. The hydrazide group can form hydrogen bonds with active site residues, enhancing its inhibitory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (): Differences: Shorter chain (acetohydrazide vs. propanohydrazide). Impact: Reduced conformational flexibility may lower binding affinity in biological systems compared to the target compound.

2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide (): Differences: Bromo replaced with chloro. Impact: Chloro’s lower electronegativity and smaller atomic radius may reduce steric hindrance and alter electronic interactions in receptor binding .

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide (): Differences: Ethoxy-hydroxyphenyl substituent on the hydrazide. Impact: Enhanced antioxidant activity due to phenolic hydroxyl groups, but reduced solubility in nonpolar solvents .

Structural Comparison Table :
Compound Name Pyrazole Substituents Hydrazide Chain Key Functional Groups Molecular Weight LogP
Target Compound 4-Br, 3,5-Me Propanohydrazide -CONHNH₂ 290.11 1.98
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide 4-Br, 3,5-Me Acetohydrazide -CONHNH₂ 247.09 1.72
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide 4-Cl, 3,5-Me Propanohydrazide -CONHNH₂ 245.71 1.65
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide 3,5-Me Propanohydrazide -OCH₂CH₃, -OH 342.38 2.34

Physicochemical Properties

  • Lipophilicity (LogP) :
    • The target compound’s LogP of 1.98 () reflects moderate lipophilicity, ideal for membrane permeability. Chloro and acetohydrazide analogues exhibit lower LogP values (1.65–1.72), suggesting reduced bioavailability in hydrophobic environments .
  • Thermal Stability :
    • Bromo-substituted pyrazoles (e.g., target compound) show higher thermal stability compared to chloro analogues due to stronger C-Br bonds .

Biological Activity

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide is a compound characterized by its unique pyrazole structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide is C₉H₁₂BrN₃O. The presence of a bromine atom at the 4-position of the pyrazole ring and two methyl groups at the 3 and 5 positions contributes to its reactivity and biological interactions.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound can act as an inhibitor or modulator of specific enzymes, which may alter metabolic pathways crucial for cell function. Its pyrazole ring is essential for binding to these molecular targets.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

Antimicrobial Activity

A study evaluated the antimicrobial effects of various pyrazole derivatives, including 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide. The findings indicated:

Compound Target Bacteria MIC (μM) Mechanism
Compound AMRSA62.5Protein synthesis inhibition
Compound BE. faecalis31.108Nucleic acid synthesis inhibition
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide Various strainsNot specified yetEnzyme modulation

These results highlight the potential of this compound in combating bacterial infections, particularly those resistant to conventional antibiotics.

Case Studies

A notable case study involved the evaluation of a related compound's effect on biofilm formation by Staphylococcus aureus. The study found that the compound disrupted biofilm integrity significantly at concentrations lower than those required for planktonic growth inhibition. This suggests that 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide could be effective in treating biofilm-associated infections .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often depends on their structural features. The presence of halogens like bromine enhances the reactivity and binding affinity towards biological targets compared to other substituents such as chlorine or fluorine. A comparative analysis of similar compounds illustrates this point:

Compound Name Halogen Unique Features
3-(4-Chloro...)ClLower reactivity
3-(4-Fluoro...)FDifferent binding profile
3-(4-Bromo...) BrEnhanced reactivity and binding affinity

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